4-Chloro-2-pyridin-3-ylquinazoline
Overview
Description
4-Chloro-2-pyridin-3-ylquinazoline is a useful research compound. Its molecular formula is C13H8ClN3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-Chloro-2-pyridin-3-ylquinazoline is a heterocyclic compound that belongs to the quinazoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₈ClN₃. It features a quinazoline core with a chloro substituent at the fourth position and a pyridine ring at the second position. This unique arrangement contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry .
While specific mechanisms of action for this compound are not fully elucidated, quinazolines generally exhibit various biological activities through interactions with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. Some quinazolines have been identified as kinase inhibitors, which target enzymes that play crucial roles in cell proliferation and survival .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Quinazoline derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their antitumor activities against pancreatic and prostate cancer cell lines, demonstrating significant efficacy compared to traditional chemotherapeutics like gefitinib .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, structural analogs have demonstrated enzyme inhibitory activity in low nanomolar ranges, indicating that modifications to the quinazoline core can enhance biological potency .
Table 1: Summary of Biological Activities of Related Quinazolines
Properties
IUPAC Name |
4-chloro-2-pyridin-3-ylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFNYVYEPIXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353506 | |
Record name | 4-chloro-2-(3-pyridyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98296-25-4 | |
Record name | 4-chloro-2-(3-pyridyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(pyridin-3-yl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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